molecular formula C12H12FNO2 B7584827 N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide

N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide

Cat. No. B7584827
M. Wt: 221.23 g/mol
InChI Key: TYXMFRGFPJBOSK-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide, also known as FCPC, is a synthetic compound that has been synthesized and studied for its potential use in various scientific research applications. This compound is of particular interest due to its unique chemical structure and potential for use in the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various physiological processes. This inhibition can lead to a range of biochemical and physiological effects, including the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has been shown to have a range of biochemical and physiological effects in various studies. These effects include the suppression of inflammation, the inhibition of cancer cell growth, and the modulation of certain signaling pathways involved in various physiological processes. N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has also been shown to have potential as a neuroprotective agent, as well as a potential treatment for various metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide for use in lab experiments is its unique chemical structure, which allows for a range of potential applications. However, the synthesis of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved. Additionally, the potential side effects and toxicity of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide are not fully understood, and further research is needed to determine its safety and efficacy for use in various applications.

Future Directions

There are many potential future directions for research involving N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide. Some of the most promising areas of research include the development of new drugs and treatments for a range of diseases and conditions, as well as the exploration of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide's potential as a neuroprotective agent and treatment for various metabolic disorders. Further research is also needed to fully understand the mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide and its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide involves several steps, including the reaction of 5-fluoro-2-hydroxybenzaldehyde with cyclopentenone in the presence of a catalyst to form the intermediate product, which is then reacted with an amine to produce the final product. The synthesis of N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.

Scientific Research Applications

N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has been studied extensively for its potential use in a variety of scientific research applications. One of the main areas of interest is in the development of new drugs and treatments for a range of diseases and conditions. N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.

properties

IUPAC Name

N-(5-fluoro-2-hydroxyphenyl)cyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-9-5-6-11(15)10(7-9)14-12(16)8-3-1-2-4-8/h1-2,5-8,15H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXMFRGFPJBOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)NC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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